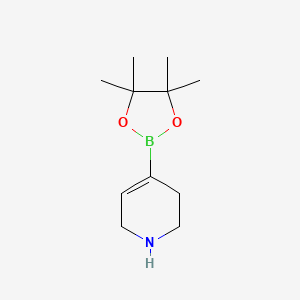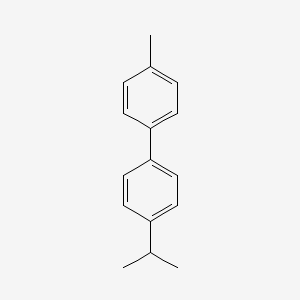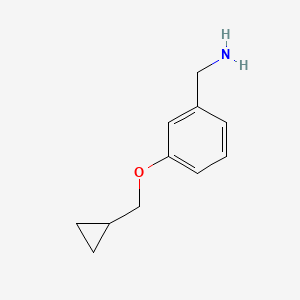
1,2,3,6-Tetrahydro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Descripción general
Descripción
Synthesis Analysis
The synthesis of pyridine-containing compounds has been explored in various studies. One such compound is a novel pyridine-containing aromatic dianhydride monomer, which was synthesized through a multi-step process. The initial step involved the nitro displacement of 4-nitrophthalonitrile by the phenoxide ion of 2,6-bis(4-hydroxybenzoyl)pyridine. This was followed by acidic hydrolysis of the intermediate tetranitrile and cyclodehydration of the resulting tetraacid . Another study reported the synthesis of tetrahydrofuro[2,3-c]pyridines, which, although not the same as the compound , demonstrates the versatility of pyridine derivatives. This synthesis was achieved through a novel three-component reaction involving an aminopentynoate, an aldehyde, and an alpha-isocyanoacetamide, resulting in the formation of five chemical bonds in a one-pot process .
Molecular Structure Analysis
The molecular structure of pyridine derivatives is crucial for their chemical properties and potential applications. In the case of the aromatic dianhydride monomer, the presence of pyridine moieties within the main chain of the resulting polyimides suggests a rigid and planar structure, which could contribute to the thermal stability and mechanical strength of the materials . The tetrahydrofuro[2,3-c]pyridines, on the other hand, feature a fused ring system, which is indicative of a more complex three-dimensional structure that could influence their reactivity and interaction with other molecules .
Chemical Reactions Analysis
The chemical reactivity of pyridine derivatives is influenced by their molecular structure. The aromatic dianhydride monomer synthesized in one study was used to prepare a series of new polyimides, which involved ring-opening polycondensation followed by thermal or chemical imidization . This indicates that the pyridine-containing monomer is reactive towards the formation of polymeric structures. The synthesis of tetrahydrofuro[2,3-c]pyridines also highlights the reactivity of pyridine derivatives in multicomponent reactions, where multiple bonds are formed simultaneously, showcasing the potential for creating complex molecules from simpler precursors .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives are diverse and depend on their specific structures. The polyimides derived from the aromatic dianhydride monomer exhibited good solubility in aprotic amide solvents and cresols, high thermal stability with glass transition temperatures ranging from 221 to 278°C, and excellent mechanical properties with tensile strengths between 72.8 and 104.4 MPa . These properties suggest that the pyridine moiety contributes significantly to the overall performance of the polyimides. The tetrahydrofuro[2,3-c]pyridines, while not directly related to the compound , demonstrate the potential for pyridine derivatives to be synthesized with good to excellent yields, which is an important consideration for their practical application .
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
1,2,3,6-Tetrahydro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine and related compounds are utilized in various synthesis processes. For instance, they are intermediates in boric acid ester formations with benzene rings. Their structures are typically confirmed using spectroscopy techniques such as FTIR, 1H and 13C NMR, and mass spectrometry, and often involve single-crystal X-ray diffraction for crystallographic analysis. These compounds are studied using density functional theory (DFT) to analyze molecular structures, molecular electrostatic potentials, and frontier molecular orbitals, revealing important physicochemical properties (Huang et al., 2021).
Crystallographic and Conformational Analyses
The orientation of the dioxaborolane ring in relation to the pyridine ring and the bond angles in the BO2 group of these compounds are subjects of study. Differences in these structures have implications in chemical reactivity and stability, which are significant in developing new compounds for various applications. Studies also involve ab initio calculations of molecular orbitals to understand the differences in chemical reactions (J. Sopková-de Oliveira Santos et al., 2003).
Application in Medicinally Important Compounds
These compounds are also key intermediates in the synthesis of medicinally relevant structures. They play a role in the optimized synthesis and coupling processes to create various medicinally important compounds, demonstrating their significance in pharmaceutical research and development (Bethel et al., 2012).
Use in Polymer Synthesis
Additionally, these compounds find applications in the synthesis of deeply colored polymers, where they are used as components in the main chain of polymers. The properties of these polymers, such as solubility, molecular weights, and color, are tailored for specific applications, indicating the versatility of these compounds in material science (Welterlich et al., 2012).
Applications in Electrochemistry
In the field of electrochemistry, these compounds are investigated for their role in electrolyte-based batteries. Their structural characteristics, such as the Lewis acidity of borate, affect the solubility and conductivity of ions in electrolytes, influencing battery performance (Kucuk & Abe, 2020).
Safety And Hazards
Propiedades
IUPAC Name |
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20BNO2/c1-10(2)11(3,4)15-12(14-10)9-5-7-13-8-6-9/h5,13H,6-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIPUNCFCQBDNDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20610802 | |
| Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20610802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3,6-Tetrahydro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
CAS RN |
375853-82-0 | |
| Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20610802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Methyl-2-{2-[(oxan-2-yl)oxy]ethoxy}benzoic acid](/img/structure/B1321190.png)
![5-Chloro-2-{2-[(oxan-2-yl)oxy]ethoxy}benzoic acid](/img/structure/B1321191.png)









![tert-Butyl 4-(6-ethylthieno[2,3-d]pyrimidin-4-yl)piperazine-1-carboxylate](/img/structure/B1321217.png)
